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Compound of Interest

Compound Name: Z-Arg-Arg-AMC hydrochloride

Cat. No.: B590493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Arg-Arg-AMC hydrochloride, a

crucial tool for studying protease activity. This document outlines its chemical and physical

properties, storage and stability information, detailed experimental protocols for its use, and its

relevance in cellular signaling pathways.

Core Compound Information
Z-Arg-Arg-AMC hydrochloride is a fluorogenic substrate primarily used to measure the

enzymatic activity of Cathepsin B, a lysosomal cysteine protease.[1] The substrate consists of

a dipeptide sequence (Arginine-Arginine) that is preferentially cleaved by Cathepsin B, linked to

the fluorescent reporter group 7-amino-4-methylcoumarin (AMC).[1] In its intact, uncleaved

form, the molecule is non-fluorescent. Upon enzymatic cleavage by Cathepsin B, the free AMC

group is liberated, emitting a fluorescent signal that can be quantified to determine enzyme

activity.[1][2]

CAS Number: 136132-67-7[3]

Physicochemical and Handling Data
Proper handling and storage are critical for the reliable performance of Z-Arg-Arg-AMC
hydrochloride in experimental assays. The following tables summarize its key properties and

recommended storage conditions.

Table 1: Physicochemical Properties
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Property Value Source(s)

Molecular Formula C₃₀H₃₉N₉O₆ (as free base)

C₃₀H₄₀ClN₉O₆ (as

hydrochloride)
[3]

Molecular Weight 621.69 g/mol

658.15 g/mol [3]

Appearance White to off-white solid/powder [3]

Purity >96% [4]

Excitation Wavelength ~360-380 nm [4]

Emission Wavelength ~440-460 nm [4]

Note: Discrepancies in molecular formula and weight may exist between different suppliers and

whether the value is for the hydrochloride salt or the free base.

Table 2: Solubility and Stability

Condition Recommendation Source(s)

Solvent

Soluble in DMSO. Use of

fresh, anhydrous DMSO is

recommended as the

compound is hygroscopic.

Powder Storage
Store at -20°C, sealed, and

protected from moisture.

Stock Solution Storage

Prepare aliquots to avoid

repeated freeze-thaw cycles.

Store at -20°C for up to 1

month or at -80°C for up to 6

months. Solutions should be

sealed and protected from

moisture.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/z-arg-arg-amc-hydrochloride.html
https://www.medchemexpress.com/z-arg-arg-amc-hydrochloride.html
https://www.medchemexpress.com/z-arg-arg-amc-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174340/
https://www.medchemexpress.com/z-arg-arg-amc-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Involvement: Cathepsin B in
Apoptosis
Cathepsin B plays a significant role in various physiological and pathological processes,

including apoptosis (programmed cell death).[1] Under cellular stress or upon receiving specific

death signals (e.g., from TNF-α), lysosomal membrane permeabilization can occur, leading to

the release of Cathepsin B into the cytosol.[5][6] In the cytosol, Cathepsin B can initiate a

cascade of events leading to apoptosis. One key mechanism is the cleavage of the pro-

apoptotic Bcl-2 family member, Bid, into its truncated form, tBid.[7][8] tBid then translocates to

the mitochondria, promoting the release of cytochrome c and initiating the caspase-dependent

execution phase of apoptosis.[5][9] This pathway highlights Cathepsin B as a critical initiator in

certain apoptotic contexts.[6]
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Cathepsin B-mediated apoptotic signaling pathway.

Experimental Protocols
The following is a detailed protocol for measuring Cathepsin B activity in live cells using Z-Arg-
Arg-AMC hydrochloride with a fluorescence microplate reader. This method allows for

quantitative analysis of enzyme activity in response to various experimental treatments.
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Reagent Preparation
Assay Buffer: Prepare an appropriate buffer with a neutral pH (e.g., pH 7.4). For cysteine

proteases like Cathepsin B, including a reducing agent such as Dithiothreitol (DTT) in the

buffer is often necessary for full activity.

Substrate Stock Solution (10 mM):

Allow the vial of Z-Arg-Arg-AMC hydrochloride powder to equilibrate to room

temperature before opening to prevent condensation.

Carefully weigh the desired amount of powder.

Dissolve in fresh, anhydrous DMSO to a final concentration of 10 mM. (e.g., For 1 mg of

powder with a MW of 658.15, add approximately 152 µL of DMSO).

Vortex thoroughly until fully dissolved. Gentle warming (37°C) or brief sonication can be

used to aid dissolution.

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected

from light.

Substrate Working Solution: On the day of the experiment, thaw an aliquot of the stock

solution. Dilute it to the desired final concentration (e.g., a 2X working solution of 10-200 µM)

in pre-warmed, serum-free cell culture medium. Protect this solution from light.[1]

(Optional) Inhibitor Control: Prepare a stock solution of a specific Cathepsin B inhibitor (e.g.,

10 mM CA-074 in DMSO) for use as a negative control.[1]

Assay Procedure (96-Well Plate Format)
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 1x10⁴ to

5x10⁴ cells per well. Culture overnight to allow for cell adherence.[1]

Experimental Treatment: Treat cells with the compounds of interest for the desired duration.

Plate Setup: Designate wells for each condition:
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Sample Wells: Cells treated with the experimental compound.

Negative Control Wells: Untreated cells.

Inhibitor Control Wells: Cells pre-treated with a Cathepsin B inhibitor (e.g., for 30-60

minutes) prior to adding the substrate.[1]

Blank Wells: Medium only (no cells) plus the substrate working solution to measure

background fluorescence.[1]

Initiate Reaction: Remove the culture medium from the wells. Add an equal volume of the 2X

substrate working solution to each well to start the enzymatic reaction.

Fluorescence Measurement:

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

Measure fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 30-

60 minutes.

Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis: The rate of increase in fluorescence (RFU/min) is directly proportional to the

Cathepsin B activity in the sample. Subtract the background fluorescence (from blank wells)

and compare the rates between different experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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